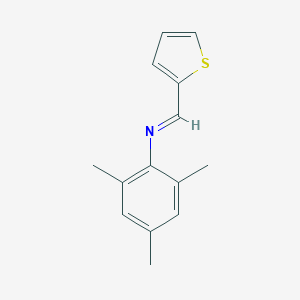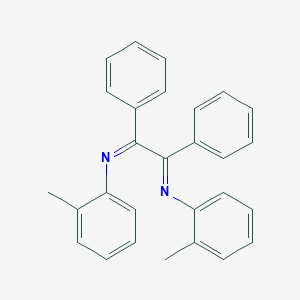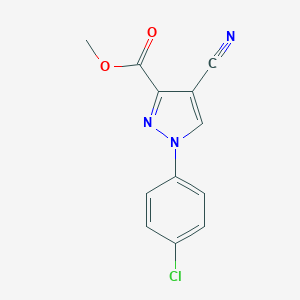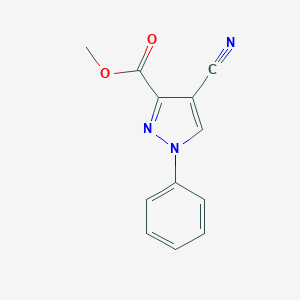
4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile, also known as BPPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPPC is a pyrazole-based compound that has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of 4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile is not fully understood. However, studies have shown that 4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile exhibits its biological activities through the inhibition of various enzymes and receptors, including cyclooxygenase-2 (COX-2) and voltage-gated sodium channels.
Biochemical and Physiological Effects:
4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile inhibits the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile is its potential as a therapeutic agent for various diseases. It has also been shown to exhibit anti-inflammatory and antitumor activities, making it a promising candidate for drug development. However, one of the limitations of 4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on 4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile. One direction is the development of more efficient and cost-effective synthesis methods for 4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile. Another direction is the investigation of its potential as a therapeutic agent for various diseases, including Alzheimer's disease and cancer. Further studies are also needed to understand the mechanism of action of 4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile and its effects on various enzymes and receptors. Additionally, the development of 4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile derivatives with improved solubility and bioavailability may enhance its potential for drug development.
Conclusion:
In conclusion, 4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile is a pyrazole-based compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized through various methods and has been extensively studied for its potential as a therapeutic agent for various diseases. 4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile exhibits anti-inflammatory, antitumor, and anticonvulsant activities and has been used as a building block for the synthesis of various compounds. However, its low solubility in water may limit its use in certain applications. Further research is needed to fully understand the mechanism of action of 4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile and its potential for drug development.
Synthesemethoden
4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile has been synthesized through various methods, including the reaction of 4-bromoacetophenone, phenylhydrazine, and ethyl cyanoacetate in the presence of piperidine. Another method involves the reaction of 4-bromoacetophenone, phenylhydrazine, and ethyl cyanoacetate in the presence of sodium ethoxide. The yield of 4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile through these methods is around 60-70%.
Wissenschaftliche Forschungsanwendungen
4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material sciences. In medicinal chemistry, 4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile has been shown to exhibit anti-inflammatory, antitumor, and anticonvulsant activities. It has also been studied for its potential as a therapeutic agent for Alzheimer's disease.
In organic synthesis, 4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile has been used as a building block for the synthesis of various compounds, including pyrazole-based compounds and heterocyclic compounds. In material sciences, 4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile has been used for the synthesis of metal-organic frameworks (MOFs) due to its ability to act as a bridging ligand.
Eigenschaften
Molekularformel |
C24H16BrN3 |
|---|---|
Molekulargewicht |
426.3 g/mol |
IUPAC-Name |
4-(4-bromophenyl)-2-phenyl-5-[(E)-2-phenylethenyl]pyrazole-3-carbonitrile |
InChI |
InChI=1S/C24H16BrN3/c25-20-14-12-19(13-15-20)24-22(16-11-18-7-3-1-4-8-18)27-28(23(24)17-26)21-9-5-2-6-10-21/h1-16H/b16-11+ |
InChI-Schlüssel |
VINKLNLSNHREPZ-LFIBNONCSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C2=NN(C(=C2C3=CC=C(C=C3)Br)C#N)C4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)C=CC2=NN(C(=C2C3=CC=C(C=C3)Br)C#N)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=NN(C(=C2C3=CC=C(C=C3)Br)C#N)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(Z)-2-(4-hydroxyanilino)ethenyl]iminocyclohexa-2,5-dien-1-one](/img/structure/B283011.png)
![2-({2-[(2-Cyanophenyl)imino]-1,2-diphenylethylidene}amino)benzonitrile](/img/structure/B283013.png)
![6-[(Z)-2-(2-hydroxyanilino)-1,2-diphenylethenyl]iminocyclohexa-2,4-dien-1-one](/img/structure/B283014.png)


![N-{1,3-bis[(2-methylphenoxy)acetyl]-2-sulfido-1,3,2-diazaphospholidin-2-yl}-N,N-diethylamine](/img/structure/B283021.png)
![N-[1,3-bis(phenoxyacetyl)-2-sulfido-1,3,2-diazaphospholidin-2-yl]-N,N-diethylamine](/img/structure/B283022.png)
![Methyl 6-benzyl-1-(3-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283023.png)



